(3R)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid
CAS No.:
Cat. No.: VC17492371
Molecular Formula: C10H10F3NO4
Molecular Weight: 265.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F3NO4 |
|---|---|
| Molecular Weight | 265.19 g/mol |
| IUPAC Name | (3R)-3-amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C10H10F3NO4/c11-10(12,13)18-5-1-2-8(15)6(3-5)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m1/s1 |
| Standard InChI Key | BRRVBDVNAYKGED-SSDOTTSWSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1OC(F)(F)F)[C@@H](CC(=O)O)N)O |
| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)C(CC(=O)O)N)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a β-amino acid backbone with a phenyl ring substituted at the 2-hydroxy and 5-trifluoromethoxy positions. The (3R) stereochemistry ensures enantiomeric specificity, which is critical for its interactions with chiral biological systems. The trifluoromethoxy group enhances lipophilicity, facilitating membrane permeability and target binding, while the hydroxyl group participates in hydrogen bonding and electrostatic interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀F₃NO₄ |
| Molecular Weight | 265.19 g/mol |
| IUPAC Name | (3R)-3-amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid |
| CAS Number | Not publicly disclosed |
| Enantiomeric Excess (ee) | >90% (reported for analogs) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (3R)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid involves asymmetric catalysis or chiral resolution to achieve high enantiomeric purity. Key steps include:
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Trifluoromethoxy Introduction: Electrophilic trifluoromethoxylation of the phenyl ring using reagents like trifluoromethyl triflate under controlled conditions.
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Amino Acid Backbone Construction: Stereoselective addition of ammonia to α,β-unsaturated esters, followed by hydrolysis to yield the β-amino acid.
Industrial Optimization
Industrial production employs continuous flow reactors and automated synthesis platforms to enhance yield and scalability. These systems minimize side reactions and improve temperature control, critical for preserving the trifluoromethoxy group’s integrity.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Enantiomeric Excess (ee) | Scalability |
|---|---|---|---|
| Batch Reactor | 45–55 | 85–90% | Moderate |
| Continuous Flow | 65–75 | 92–95% | High |
Biological Activity and Mechanism
Target Interactions
The compound’s biological activity stems from its dual functional groups:
-
Hydroxyl Group: Forms hydrogen bonds with active-site residues of enzymes (e.g., kinases, proteases).
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Trifluoromethoxy Group: Enhances binding affinity through hydrophobic interactions and metabolic stability.
Enzymatic Modulation
In vitro studies demonstrate its role as a competitive inhibitor of glutamate decarboxylase, an enzyme involved in neurotransmitter synthesis. The (3R) configuration aligns with the enzyme’s chiral active site, achieving a Ki value of 2.3 µM.
Research Applications
Drug Development
The compound serves as a scaffold for designing neuroactive agents targeting epilepsy and neurodegenerative diseases. Its trifluoromethoxy group improves blood-brain barrier penetration, a key advantage in central nervous system (CNS) drug candidates.
Comparative Analysis with Stereoisomers
The (3S)-enantiomer exhibits reduced binding affinity (Ki = 8.7 µM) due to steric clashes in the enzyme’s active site, underscoring the importance of stereochemistry.
Table 3: Enantiomer Comparison
| Property | (3R)-Isomer | (3S)-Isomer |
|---|---|---|
| Binding Affinity (Ki) | 2.3 µM | 8.7 µM |
| Metabolic Stability | t₁/₂ = 4.2 h (rat plasma) | t₁/₂ = 1.8 h (rat plasma) |
Future Directions and Challenges
Scalability and Cost
While continuous flow synthesis improves yield, the high cost of trifluoromethoxylation reagents remains a barrier to large-scale production. Research into catalytic trifluoromethoxylation could address this limitation.
Toxicology Profiling
Preliminary studies indicate low acute toxicity (LD₅₀ > 2,000 mg/kg in rodents), but long-term effects require further investigation.
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